molecular formula C13H8ClF3O3S B1623254 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 214353-91-0

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Cat. No.: B1623254
CAS No.: 214353-91-0
M. Wt: 336.71 g/mol
InChI Key: QODMBCGXOCMXKY-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is an organic compound with the molecular formula C13H8ClF3O3S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a benzenesulfonyl chloride moiety. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

The primary targets of the compound 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride are thiophenes and pyrroles . These are heterocyclic compounds that play a significant role in various biochemical processes.

Mode of Action

This compound interacts with its targets through a process known as palladium-catalyzed desulfitative arylation . This reaction involves the replacement of a sulfur atom in the target molecule with an aryl group from the this compound, resulting in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole .

Biochemical Pathways

The interaction of this compound with thiophenes and pyrroles affects the biochemical pathways involving these compounds . The arylation of these targets can lead to changes in their chemical properties and functions, potentially influencing downstream biochemical processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modification of thiophenes and pyrroles . By arylating these compounds, it can alter their chemical structure and potentially influence their role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride typically involves the reaction of 4-(trifluoromethyl)phenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(trifluoromethyl)phenol+benzenesulfonyl chloride4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride\text{4-(trifluoromethyl)phenol} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-(trifluoromethyl)phenol+benzenesulfonyl chloride→4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride is unique due to the presence of both the trifluoromethyl and phenoxy groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in complex organic syntheses .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3O3S/c14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(15,16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODMBCGXOCMXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391481
Record name 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214353-91-0
Record name 4-[4-(Trifluoromethyl)phenoxy]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214353-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Trifluoromethyl-phenoxy)-benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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